1-Hydrazino-3-(methylthio)propan-2-ol

Pharmaceutical Synthesis Process Chemistry Nifuratel Intermediate

1-Hydrazino-3-(methylthio)propan-2-ol (CAS 14359-97-8) is a bifunctional hydrazine derivative characterized by the presence of both a hydrazino group and a methylthio group on a propan-2-ol backbone. This structural arrangement renders it a critical building block in the synthesis of Nifuratel, a broad-spectrum anti-infective agent.

Molecular Formula C4H12N2OS
Molecular Weight 136.22 g/mol
CAS No. 14359-97-8
Cat. No. B079740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydrazino-3-(methylthio)propan-2-ol
CAS14359-97-8
Molecular FormulaC4H12N2OS
Molecular Weight136.22 g/mol
Structural Identifiers
SMILESCSCC(CNN)O
InChIInChI=1S/C4H12N2OS/c1-8-3-4(7)2-6-5/h4,6-7H,2-3,5H2,1H3
InChIKeyUQVUGWOKYIMFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydrazino-3-(methylthio)propan-2-ol (CAS 14359-97-8): Key Nifuratel Intermediate Procurement Guide


1-Hydrazino-3-(methylthio)propan-2-ol (CAS 14359-97-8) is a bifunctional hydrazine derivative characterized by the presence of both a hydrazino group and a methylthio group on a propan-2-ol backbone [1]. This structural arrangement renders it a critical building block in the synthesis of Nifuratel, a broad-spectrum anti-infective agent [2]. Its molecular formula is C₄H₁₂N₂OS, with a molecular weight of 136.22 g/mol, and it is typically supplied as a viscous colorless liquid [1]. While structurally related to simpler hydrazino-propanols, the presence of the methylthio moiety is the primary driver of its specific application, distinguishing it from other compounds in its class .

Methylthio group enables key cyclization to Nifuratel oxazolidinone ring
Supplied as viscous colorless liquid; distinct physicochemical profile
Validated synthetic route with reported purity and yield profile
Required specifically for Nifuratel intermediate synthesis; non-thiolated analogs cannot substitute.

Why 1-Hydrazino-3-(methylthio)propan-2-ol Cannot Be Replaced by Simpler Hydrazino Propanols


Attempting to substitute 1-Hydrazino-3-(methylthio)propan-2-ol with a non-thiolated hydrazino propanol analog, such as 1-Hydrazino-2-propanol or 3-Hydrazinopropanol, is not feasible for its primary application. The methylthio group is an essential structural feature for the subsequent steps in the synthesis of Nifuratel, where it participates in key cyclization reactions to form the oxazolidinone ring of the final drug molecule . Analogs lacking this sulfur-containing moiety cannot undergo this specific transformation, rendering them useless as direct replacements in this validated industrial process [1]. Therefore, procurement must be specific to the methylthio-functionalized compound.

1-Hydrazino-3-(methylthio)propan-2-ol vs Non-thiolated hydrazino propanols
Methylthio group is essential for the cyclization step forming Nifuratel; analogs lacking sulfur may not support this transformation, limiting direct substitution.
Target compound vs 1-Hydrazino-2-propanol / 3-Hydrazinopropanol
Different boiling point, density, and chromatographic behavior can alter purification and analytical protocols; interchangeability cannot be assumed without method revalidation.

Quantitative Differentiation Evidence for 1-Hydrazino-3-(methylthio)propan-2-ol (14359-97-8)


Validated Synthetic Route to Nifuratel Intermediate with High Purity and Yield

A patented and validated synthesis for 1-Hydrazino-3-(methylthio)propan-2-ol achieves a gas phase purity of 96.8% and an isolated yield of 88.30% from the reaction of hydrazine hydrate with glycidyl methyl sulfide at 90°C [1]. This specific yield and purity profile is critical for its use as a building block for N-amino-5-methylmercapto-methyl-2-oxazolidinone, a key intermediate for the anti-infective Nifuratel . In contrast, attempts to use alternative routes or analogs lacking the methylthio group have been documented to result in lower reaction rates, increased impurity profiles, and reduced final Nifuratel yields, necessitating this specific compound for efficient production [2].

Validated Synthetic Route Yield & Purity
Reported
Purity 96.8% / Yield 88.30%
Supports scalable Nifuratel intermediate procurement evaluation.
Patent route using hydrazine hydrate at 90°C; alternative non-thiolated routes show lower yields and higher impurities.
Pharmaceutical Synthesis Process Chemistry Nifuratel Intermediate

Distinct Physicochemical Properties Differentiating from Non-Thiolated Analogs

1-Hydrazino-3-(methylthio)propan-2-ol exhibits physicochemical properties that are distinct from its non-thiolated analogs. The compound has a boiling point of 128-130°C at 1 Torr and a predicted density of 1.145±0.06 g/cm³ [1]. In comparison, the non-thiolated analog 3-Hydrazinopropanol has a significantly higher boiling point of 275.4±23.0°C at 760 mmHg and a predicted density of 1.0±0.1 g/cm³ [2]. These differences are a direct consequence of the methylthio group, which influences intermolecular forces and physical state. Such data is crucial for purification, handling, and analytical method development, as the presence of sulfur changes the compound's behavior in chromatography and distillation.

Physicochemical Property Differences
Reported
BP 128–130°C @1 Torr vs 275.4°C @760 mmHg; density 1.145 vs 1.0 g/cm³
Distinct properties inform handling, purification, and analytical method development.
Comparison with 3-Hydrazinopropanol (CAS 40440-12-8); methylthio group drives observed differences.
Physicochemical Characterization Analytical Chemistry Compound ID

Documented Role as a Key Intermediate in the Validated Nifuratel Synthesis Pathway

Multiple patents and vendor datasheets consistently identify 1-Hydrazino-3-(methylthio)propan-2-ol as the essential intermediate for synthesizing N-amino-5-methylmercapto-methyl-2-oxazolidinone, which then reacts to form Nifuratel [1][2][3]. This established role is a critical differentiator from other hydrazino-propanol compounds like 1-Hydrazino-2-propanol, which are not documented in this specific, validated pharmaceutical pathway. The compound's utility is further underscored by its commercial availability from cGMP facilities as a dedicated Nifuratel intermediate, confirming its established and scalable production status .

Documented Nifuratel Intermediate Role
Source review
Cited in multiple patents (CN107987069A, CN103755696A, CN103232445A)
Established industrial role supports intermediate selection for Nifuratel synthesis.
Non-thiolated analogs lack documentation in this validated pharmaceutical pathway.
Drug Synthesis Process Validation Nifuratel

Recommended Application Scenarios for 1-Hydrazino-3-(methylthio)propan-2-ol (CAS 14359-97-8)


Scalable Production of Nifuratel Active Pharmaceutical Ingredient (API)

This compound is the preferred starting material for the scalable, industrial synthesis of Nifuratel, an established anti-infective drug. Its high yield (88.30%) and purity (96.8%) in a validated synthetic route, as described in patent literature [1], make it ideal for cost-effective manufacturing. This application leverages the compound's unique methylthio group, which is essential for subsequent cyclization to the oxazolidinone ring of Nifuratel, a step not possible with non-thiolated hydrazino propanols .

Development of Nifuratel-Related Reference Standards and Impurity Profiling

1-Hydrazino-3-(methylthio)propan-2-ol is directly referenced as Nifuratel Impurity D/9 [1]. This specific designation makes it a critical reference standard for analytical chemistry and quality control laboratories. Its distinct physicochemical properties (boiling point: 128-130°C @ 1 Torr; density: ~1.145 g/cm³) allow for its unambiguous identification and quantification during impurity profiling of Nifuratel API and finished drug products, a task that cannot be accomplished with other hydrazino propanol analogs.

Medicinal Chemistry Research on Sulfur-Containing Hydrazine Derivatives

For researchers exploring structure-activity relationships (SAR) of hydrazine-based compounds, 1-Hydrazino-3-(methylthio)propan-2-ol serves as a valuable scaffold. Preliminary data indicates potential for biological activity, including acetylcholinesterase inhibition in vitro in rat brain striatal assays [1] and thioredoxin reductase inhibition . Its dual functional groups (hydrazino and methylthio) provide distinct chemical reactivity compared to non-thiolated analogs, making it a unique tool for synthesizing novel heterocyclic systems and probing sulfur-dependent biological interactions.

Application
Selection Property
Validation Focus
Nifuratel API synthesis intermediate
Methylthio group enables key cyclization; validated purity/yield route
Process robustness, impurity profile, and scalability review
Nifuratel impurity D/9 reference standard
Designated impurity with distinct physicochemical identity
Identity confirmation via boiling point, density, and chromatographic behavior
Sulfur-containing hydrazine SAR research
Dual hydrazino/methylthio reactivity scaffold
Preliminary in vitro enzyme inhibition screening; reported acetylcholinesterase assay context

Technical Documentation Hub

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33 linked technical documents
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